Bz-Phe-Val-Arg-AMC hydrochloride

Description

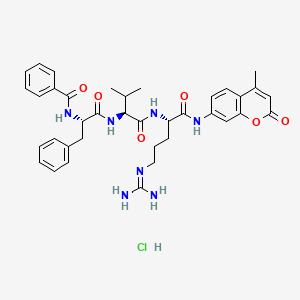

Bz-Phe-Val-Arg-AMC hydrochloride is a fluorogenic peptide substrate widely used in enzymatic assays to study protease activity. The compound consists of a benzoyl (Bz)-protected tetrapeptide sequence (Phe-Val-Arg) conjugated to 7-amino-4-methylcoumarin (AMC), a fluorescent reporter group. Upon cleavage by specific proteases, the AMC moiety is released, generating a measurable fluorescence signal at excitation/emission wavelengths of 380/460 nm. This substrate is particularly valuable for kinetic studies of serine and cysteine proteases, including cathepsins (e.g., cathepsin L and S), plasma kallikrein, trypsin, and chymotrypsin .

Its utility is highlighted in experiments involving irreversible and reversible inhibitors, where parameters such as pseudo-first-order rate constants (kobs) and IC50 values are calculated. For example, in studies of chloride channel protein 1.1 (Claudin 1.1), this compound was employed to validate protease activity in cellular models .

Properties

IUPAC Name |

N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H43N7O6.ClH/c1-22(2)32(44-35(48)29(20-24-11-6-4-7-12-24)43-33(46)25-13-8-5-9-14-25)36(49)42-28(15-10-18-40-37(38)39)34(47)41-26-16-17-27-23(3)19-31(45)50-30(27)21-26;/h4-9,11-14,16-17,19,21-22,28-29,32H,10,15,18,20H2,1-3H3,(H,41,47)(H,42,49)(H,43,46)(H,44,48)(H4,38,39,40);1H/t28-,29-,32-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNARFUDUBFIVBB-AVTZECDJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H44ClN7O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Approach

The SPPS method, employing Fmoc (fluorenylmethyloxycarbonyl) chemistry, is the most widely adopted strategy for constructing Bz-Phe-Val-Arg-AMC hydrochloride. The process begins with the attachment of 7-amino-4-methylcoumarin (AMC) to a chlorotrityl chloride resin, which offers acid-labile anchoring to facilitate mild cleavage conditions . Sequential coupling of Fmoc-protected amino acids—arginine (Arg), valine (Val), and phenylalanine (Phe)—follows, with each cycle involving deprotection using 20% piperidine in dimethylformamide (DMF) to remove the Fmoc group .

Coupling reactions are mediated by activators such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (hydroxybenzotriazole), which enhance efficiency while suppressing racemization . For instance, Fmoc-Arg(pbf)-OH (where pbf denotes 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is coupled to AMC-resin in DMF, followed by Fmoc-Val-OH and Fmoc-Phe-OH. The N-terminal benzoyl (Bz) group is introduced via reaction with benzoyl chloride in the presence of N,N-diisopropylethylamine (DIPEA). Final cleavage from the resin using trifluoroacetic acid (TFA)/thioanisole/water/1,2-ethanedithiol (EDT) (92:3:3:2 v/v) removes side-chain protections and releases the peptide-TFA salt, which is subsequently converted to the hydrochloride form via ion exchange .

Solution-Phase Synthesis Strategies

Solution-phase synthesis, though less common for tetrapeptides due to intermediate solubility challenges, offers advantages in large-scale production. A patent by CN111196838A outlines a liquid-phase route for Cbz-Phe-Arg-AMC, adaptable to Bz-Phe-Val-Arg-AMC by inserting valine . The process begins with condensation of AMC and Fmoc-Arg(pbf)-OH using DIC (N,N'-diisopropylcarbodiimide)/HOBt in DMF, yielding Fmoc-Arg(pbf)-AMC. After Fmoc deprotection, Val and Phe are sequentially coupled using HATU/DIPEA. The N-terminal is benzoylated, and global deprotection with TFA/thioanisole/EDT/water affords the crude peptide, which is purified via reverse-phase HPLC and lyophilized as the hydrochloride salt .

This method avoids resin-handling steps but necessitates rigorous purification after each coupling to mitigate diastereomer formation. Racemization risks at the Val and Phe residues are minimized using HOBt-based activators, which stabilize the active ester intermediate .

Hybrid Solid-Phase and Solution-Phase Methods

Fragment condensation, as demonstrated in WO2012118972A2, combines SPPS for fragment preparation with solution-phase coupling . For Bz-Phe-Val-Arg-AMC, this involves:

-

Fragment A : Synthesize Bz-Phe-Val-OH via SPPS on 2-chlorotrityl resin.

-

Fragment B : Prepare Arg-AMC using Fmoc-Arg(pbf)-OH and AMC-resin.

-

Coupling : Combine fragments A and B in solution using HATU/HOAt (1-hydroxy-7-azabenzotriazole), achieving yields >14% with >96% purity .

This hybrid approach reduces cumulative losses from repeated SPPS cycles and is scalable for industrial production. Critical parameters include solvent choice (e.g., DMF or dichloromethane) and stoichiometric control to prevent oligomerization .

Protecting Group Considerations

Protecting groups are pivotal in preventing undesired side reactions:

-

Fmoc : Temporarily shields α-amino groups during SPPS, removed by piperidine .

-

pbf : Protects Arg’s guanidine moiety, stable under Fmoc deprotection but cleaved by TFA .

A comparative analysis of protecting group strategies is provided in Table 1.

Table 1: Protecting Group Stability and Cleavage Conditions

| Group | Function | Stability | Cleavage Agent |

|---|---|---|---|

| Fmoc | α-amino protection | Stable to piperidine | 20% piperidine/DMF |

| pbf | Arg guanidine | Stable to Fmoc deprotection | TFA/thioanisole/EDT |

| Bz | N-terminal capping | Stable to TFA | Not removed |

Coupling Agents and Reaction Optimization

Coupling agents critically influence reaction efficiency and stereochemical integrity. HATU and HOBt are preferred for their rapid activation and low racemization rates . For example, coupling Fmoc-Val-OH to Arg-AMC-resin using HATU/DIPEA in DMF achieves >95% yield within 1 hour, whereas DIC alone requires prolonged reaction times (≥3 hours) and risks incomplete conversion .

Purification and Hydrochloride Salt Formation

Crude peptides are purified via reverse-phase HPLC using a C18 column and acetonitrile/water gradients containing 0.1% TFA. The TFA salt is converted to hydrochloride by lyophilizing the HPLC fractions and resuspending in 0.1 M HCl, followed by a second lyophilization cycle . Purity is validated by HPLC (>98%) and MS (theoretical mass: 726.3 Da; observed: 726.4 ± 0.2 Da) .

Analytical Characterization

-

HPLC : A gradient of 20–60% acetonitrile in 0.1% TFA over 30 minutes resolves Bz-Phe-Val-Arg-AMC at 12.5 minutes (UV detection at 220 nm) .

-

Fluorogenic Activity : Incubation with thrombin (5 nM) in Tris-HCl buffer (pH 8.4) releases AMC, monitored at λex/λem = 380/460 nm .

Comparative Analysis of Synthesis Methods

Table 2: Synthesis Method Performance

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| SPPS | 60–75 | 95–98 | Moderate |

| Solution-Phase | 40–50 | 90–95 | Low |

| Hybrid Fragment | 70–85 | 96–99 | High |

Challenges and Optimization Strategies

Racemization at Val and Phe residues, observed in early attempts using DIC alone, is mitigated by HOBt additives . Solubility issues during fragment coupling are addressed using DMSO co-solvents .

Chemical Reactions Analysis

Types of Reactions: Bz-Phe-Val-Arg-AMC hydrochloride primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantitatively measured.

Common Reagents and Conditions:

Hydrolysis: Catalyzed by serine proteases such as thrombin, trypsin, and chymotrypsin.

Reaction Conditions: Typically performed in buffered aqueous solutions at physiological pH (around 7.4) and temperature (37°C).

Major Products: The major product of the hydrolysis reaction is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence and is used as a marker for protease activity .

Scientific Research Applications

Protease Activity Measurement

Bz-Phe-Val-Arg-AMC is widely utilized as a substrate for measuring the activity of serine proteases. It is particularly sensitive to thrombin and other related enzymes, making it suitable for quantitative determination in various biological samples. The fluorogenic nature of the compound allows for real-time monitoring of proteolytic activity through fluorescence intensity changes.

| Protease | Substrate | Detection Method |

|---|---|---|

| Thrombin | Bz-Phe-Val-Arg-AMC | Fluorescence |

| Trypsin | Bz-Phe-Val-Arg-AMC | Fluorescence |

| Ficin | Bz-Phe-Val-Arg-AMC | Fluorescence |

Cancer Research

In cancer research, Bz-Phe-Val-Arg-AMC is employed to study the role of proteases in tumor progression and metastasis. By measuring the activity of specific proteases involved in cancer biology, researchers can gain insights into tumor microenvironment interactions and potential therapeutic targets.

Biochemical Pathway Studies

The compound is also used in studies investigating various biochemical pathways where proteolytic enzymes play a crucial role. For example, it has been applied in the analysis of protease involvement in apoptosis and immune response mechanisms.

Case Study 1: Thrombin Activity Measurement

A study utilized Bz-Phe-Val-Arg-AMC to quantify thrombin activity in plasma samples from patients with clotting disorders. The results demonstrated that the substrate provided a more accurate measurement compared to traditional methods, highlighting its utility in clinical diagnostics.

Case Study 2: Protease Inhibition Screening

Research involving the screening of potential inhibitors against serine proteases used Bz-Phe-Val-Arg-AMC as a substrate. The study successfully identified several novel compounds that inhibited protease activity, showcasing its application in drug discovery.

Mechanism of Action

The compound functions as a fluorogenic substrate for proteases. Upon cleavage by a protease, the peptide bond between the arginine and AMC is hydrolyzed, releasing the fluorescent AMC molecule. This fluorescence can be measured using a spectrophotometer, providing a quantitative assessment of protease activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Bz-Phe-Val-Arg-AMC hydrochloride belongs to a class of peptide-AMC substrates optimized for protease specificity. Below is a comparative analysis with structurally related compounds:

Research Findings

- Irreversible Inhibition : Bz-Phe-Val-Arg-AMC HCl was critical in characterizing the pseudo-first-order kinetics of cathepsin L inhibition, with kobs values dependent on inhibitor concentration .

- Cross-Reactivity : Unlike Boc-Arg-Val-Arg-Arg-AMC HCl, Bz-Phe-Val-Arg-AMC HCl shows negligible activity against thrombin, emphasizing the role of peptide sequence in enzyme selectivity .

- Buffer Compatibility : The compound’s performance is buffer-dependent; assays for cathepsin S require reducing agents (e.g., DTT), while kallikrein assays utilize Tris-HCl buffers .

Analytical and Industrial Relevance

This compound is integral to high-throughput screening (HTS) platforms for drug discovery. Its fluorescence-based design aligns with modern HTS workflows, such as those employing RP-HPLC (referenced in and for related compounds) for compound validation. However, unlike small-molecule drugs (e.g., amitriptyline hydrochloride in and ), peptide-AMC substrates require specialized chromatographic conditions due to their larger size and hydrophobicity.

Q & A

Q. Table 1: Example Buffer Conditions for Protease Assays

| Enzyme Class | Buffer (pH) | Activators/Inhibitors | Reference |

|---|---|---|---|

| Cysteine Proteases | 50 mM sodium acetate (5.5) | 1 mM DTT, 0.01% Brij-35 | |

| Serine Proteases | 50 mM Tris-HCl (7.4) | 5 mM CaCl₂ |

Advanced: How can I resolve discrepancies in kinetic data when using this compound across different batches?

Batch-to-batch variability in synthetic substrates can arise from differences in purity, salt content, or residual solvents. To address this:

- QC analysis : Request HPLC (>95% purity) and mass spectrometry (MS) data from suppliers. For in-house synthesis, validate via reverse-phase HPLC and MALDI-TOF MS .

- Normalization : Adjust substrate concentrations using peptide content analysis (e.g., amino acid analysis) to account for variable salt content .

- Replicate experiments : Compare activity across multiple batches under identical conditions. If discrepancies persist, evaluate buffer composition (e.g., ionic strength, redox agents) or enzyme stability .

Basic: What are the recommended storage conditions for this compound?

- Short-term : Store lyophilized powder at –20°C in a desiccator to prevent hydrolysis.

- Long-term : Aliquot and store at –80°C under inert gas (argon or nitrogen).

- Solution preparation : Dissolve in anhydrous DMSO (10 mM stock), aliquot, and avoid freeze-thaw cycles to minimize degradation .

Advanced: How can I design an experiment to test the inhibitory potency of novel compounds against proteases using this compound?

- Inhibitor screening : Pre-incubate the enzyme with varying inhibitor concentrations (e.g., 0.1–100 µM) for 10–30 minutes before adding the substrate.

- Kinetic analysis : Calculate IC₅₀ values by fitting dose-response curves. For reversible inhibitors, use the Cheng-Prusoff equation to derive Kᵢ values. For irreversible inhibitors, determine kobs/[I] from pseudo-first-order kinetics .

- Validation : Cross-check with alternative substrates (e.g., Z-Arg-Arg-AMC for cathepsin B) to confirm inhibitor specificity .

Q. Table 2: Analytical Techniques for Substrate/Inhibitor Characterization

Basic: What synthetic strategies are used to prepare this compound?

The compound is synthesized via solid-phase peptide synthesis (SPPS):

- Resin selection : Use Fmoc-Arg(Pbf)-Wang resin for C-terminal AMC conjugation.

- Coupling steps : Sequential addition of Fmoc-Val, Fmoc-Phe, and benzoyl groups using HBTU/HOBt activation.

- Cleavage/deprotection : Treat with TFA/water/TIS (95:2.5:2.5) to release the peptide and remove protecting groups.

- Purification : Isolate via preparative HPLC and lyophilize as the hydrochloride salt .

Advanced: How can I ensure reproducibility of protease activity assays in multi-laboratory studies?

- Standardized protocols : Adopt guidelines from journals like Advanced Journal of Chemistry (e.g., detailed buffer recipes, instrument calibration) .

- Inter-laboratory validation : Share aliquots of a reference enzyme (e.g., recombinant cathepsin B) and substrate batch.

- Data reporting : Include raw fluorescence traces, positive/negative controls, and statistical analysis of triplicates per ISO 5725 standards .

Basic: What are the critical factors affecting the solubility of this compound?

- Solvent choice : Highly soluble in DMSO (up to 50 mM). For aqueous buffers, use ≤1% DMSO and adjust pH to 5.5–7.4 to prevent aggregation.

- Salt effects : High ionic strength (>150 mM NaCl) may reduce solubility; pre-filter (0.22 µm) solutions to remove particulates .

Advanced: How can I use this compound to study protease activation in complex biological matrices (e.g., cell lysates)?

- Matrix preparation : Clarify lysates via centrifugation (15,000 × g, 10 min) and pre-treat with protease inhibitors (excluding target proteases).

- Substrate specificity : Include class-specific inhibitors (e.g., PMSF for serine proteases) to isolate contributions from the target enzyme.

- Signal normalization : Express activity as RFU/min/mg total protein (quantified via Bradford assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.